1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol
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Overview
Description
1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol is an organic compound characterized by the presence of a chlorophenoxy group and a fluorophenyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol typically involves the reaction of 4-chlorophenol with 2-fluoro-5-iodobenzene under suitable conditions to form the intermediate 2-(4-chlorophenoxy)-5-fluorobenzene. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic rings can undergo reduction under specific conditions.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Compounds with different substituents replacing the chlorine or fluorine atoms.
Scientific Research Applications
1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound’s phenoxy and fluorophenyl groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects, such as antifungal activity .
Comparison with Similar Compounds
- 1-[2-(4-Chlorophenoxy)-5-trifluoromethylphenyl]ethan-1-ol
- 1-[2-(4-Chlorophenoxy)-5-bromophenyl]ethan-1-ol
Comparison: 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs with different halogen substitutions, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYBHEJWKZBKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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